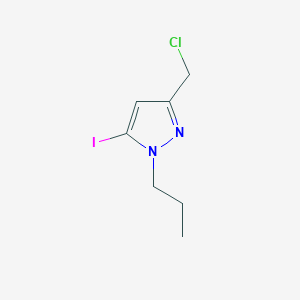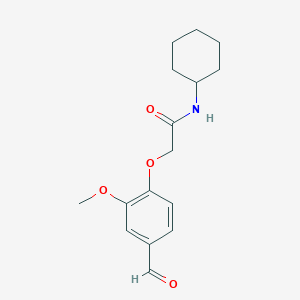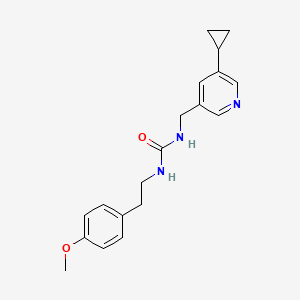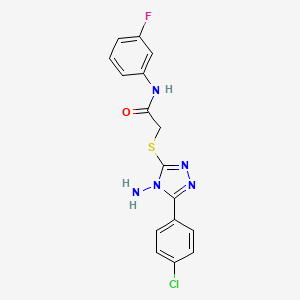
3-(Chloromethyl)-5-iodo-1-propylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-iodo-1-propylpyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloromethyl group at position 3, an iodine atom at position 5, and a propyl group at position 1
准备方法
The synthesis of 3-(Chloromethyl)-5-iodo-1-propylpyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-propylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
化学反应分析
3-(Chloromethyl)-5-iodo-1-propylpyrazole undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The chloromethyl group at position 3 can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives. Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The iodine atom at position 5 can be oxidized to form iodinated derivatives. Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, and potassium permanganate are commonly used in these reactions.
Reduction Reactions: The compound can also undergo reduction reactions to form dehalogenated derivatives. Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation of the iodine atom can produce an iodinated pyrazole derivative.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Its unique functional groups allow for further modifications and derivatizations, making it a versatile building block in organic synthesis.
Biology: Pyrazole derivatives, including 3-(Chloromethyl)-5-iodo-1-propylpyrazole, have shown promising biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. These activities make them potential candidates for the development of new therapeutic agents.
Medicine: The compound’s structural features enable it to interact with various biological targets, including enzymes and receptors. This interaction can lead to the development of novel drugs for the treatment of diseases such as cancer, infectious diseases, and inflammatory disorders.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-iodo-1-propylpyrazole is primarily based on its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom can participate in halogen bonding interactions, which can enhance the compound’s binding affinity to its targets. Additionally, the propyl group can contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes.
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, the compound may target bacterial cell wall synthesis or disrupt membrane integrity. In anti-inflammatory applications, it may inhibit the activity of pro-inflammatory enzymes or modulate signaling pathways involved in inflammation.
相似化合物的比较
3-(Chloromethyl)-5-iodo-1-propylpyrazole can be compared with other similar compounds, such as 3-(Chloromethyl)-1-propylpyrazole and 5-Iodo-1-propylpyrazole.
3-(Chloromethyl)-1-propylpyrazole: This compound lacks the iodine atom at position 5, which may result in different reactivity and biological activity. The absence of the iodine atom can affect the compound’s ability to participate in halogen bonding interactions and may alter its binding affinity to molecular targets.
5-Iodo-1-propylpyrazole: This compound lacks the chloromethyl group at position 3, which can impact its reactivity in nucleophilic substitution reactions. The absence of the chloromethyl group may reduce the compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes.
The uniqueness of this compound lies in the presence of both the chloromethyl and iodine functional groups, which provide a combination of reactivity and binding interactions that can be exploited for various applications.
属性
IUPAC Name |
3-(chloromethyl)-5-iodo-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2/c1-2-3-11-7(9)4-6(5-8)10-11/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBBYUSCLVUAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)CCl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2606627.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B2606629.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2606633.png)

![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2606637.png)
![2-(3-Formylphenoxy)-n-{[2-(1h-imidazol-1-yl)phenyl]methyl}acetamide](/img/structure/B2606638.png)
![Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2606639.png)


![N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2606647.png)
![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2606649.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2606650.png)
